molecular formula C9H11N3O B1283138 1-(4-Aminophenyl)imidazolidin-2-one CAS No. 89518-99-0

1-(4-Aminophenyl)imidazolidin-2-one

Cat. No.: B1283138
CAS No.: 89518-99-0
M. Wt: 177.2 g/mol
InChI Key: SLJMZNOYNSCQNU-UHFFFAOYSA-N
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Description

1-(4-Aminophenyl)imidazolidin-2-one, commonly referred to as 4-AIP, is a heterocyclic organic compound that has been widely studied in recent years. It has a wide range of applications in both scientific research and industry. 4-AIP has been used as a catalyst for organic synthesis, a reagent for the preparation of various compounds, and a building block for the synthesis of other heterocycles. It has also been used in the development of new drugs and pharmaceuticals.

Scientific Research Applications

Stereoselectivity in Bioactive Oligopeptides Synthesis

1-(4-Aminophenyl)imidazolidin-2-one, and its related imidazolidin-4-ones, are significant in the synthesis of bioactive oligopeptides. They are used as skeletal modifications in these peptides, either as proline surrogates or for protecting the N-terminal amino acid against hydrolysis by aminopeptidase and endopeptidase. A notable discovery in this area is the unanticipated stereoselectivity in the reaction of primaquine alpha-aminoamides with certain substituted benzaldehydes, where intramolecular hydrogen bonds involving the C=O oxygen of the o-substituent play a critical role (Ferraz et al., 2007).

Biological Activities and Synthesis

Imidazolidin-4-one derivatives showcase a range of biological activities, such as antimalarial and antiproliferative activities for melanoma. They are also widely used in peptidomimetics and as chiral auxiliaries in synthesizing amino acids and other compounds. Their synthesis typically involves condensation of protected amino acids or peptides with carbonyl compounds followed by intramolecular cyclization (Zhenghu Xu et al., 2010).

Application in Prodrug Design

The stability of imidazolidin-4-ones derived from N-(α-aminoacyl) derivatives of antimalarial drugs like primaquine and ketones has implications for prodrug design. The kinetics of hydrolysis of these derivatives reveal potential for use as slow drug release prodrugs (Chambel et al., 2006).

Solid Phase Synthesis and Gold Catalysis

Solid phase synthesis of imidazolidin-2-ones, employing gold-catalyzed cycloisomerization, has been demonstrated. This method shows the potential of solid phase synthesis and homogeneous gold catalysis as an efficient tool for generating drug-like heterocycles (La-Venia et al., 2016).

Safety and Hazards

The compound has been classified with the signal word “Warning” and has hazard statements H302, H315, H319, H335 . These statements indicate that the compound may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation .

Future Directions

Imidazolidin-2-ones and their analogues are widely found in pharmaceuticals, natural alkaloids, and other biologically active compounds . Over the years, continuous efforts have been addressed to the development of sustainable and more efficient protocols for the synthesis of these heterocycles . This suggests that there is ongoing interest in the development and study of these compounds.

Biochemical Analysis

Biochemical Properties

1-(4-Aminophenyl)imidazolidin-2-one plays a crucial role in biochemical reactions, particularly in the context of proteomics research . It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in carbonylation reactions and hydroamination processes . These interactions are typically characterized by the formation of stable complexes, which can influence the activity of the enzymes and the overall biochemical pathways.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can affect the proliferation and differentiation of cells, particularly in the context of immune responses . It has been observed to modulate the activity of T-cells and other immune cells, thereby influencing the overall immune response.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of the reaction . The compound’s structure allows it to form stable complexes with enzymes, thereby modulating their activity. Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are critical factors that influence its long-term effects on cellular function. Over time, the compound may undergo degradation, leading to changes in its biochemical activity . In vitro and in vivo studies have shown that the compound’s effects can vary depending on the duration of exposure and the specific experimental conditions.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced immune response or improved cellular function . At higher doses, it can lead to toxic or adverse effects, including cellular damage and impaired organ function. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.

Metabolic Pathways

This compound is involved in various metabolic pathways, including those related to carbonylation and hydroamination reactions . It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels. These interactions can lead to changes in the overall metabolic profile of cells and tissues.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation, affecting its overall activity and function. The compound’s distribution can vary depending on the tissue type and the presence of specific transport mechanisms.

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which can influence its activity and function . It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization patterns are crucial for understanding the compound’s role in cellular processes and its potential therapeutic applications.

Properties

IUPAC Name

1-(4-aminophenyl)imidazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O/c10-7-1-3-8(4-2-7)12-6-5-11-9(12)13/h1-4H,5-6,10H2,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLJMZNOYNSCQNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)N1)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70548484
Record name 1-(4-Aminophenyl)imidazolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70548484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89518-99-0
Record name 1-(4-Aminophenyl)imidazolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70548484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4-aminophenyl)imidazolidin-2-one
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of 10 g of 1-(p-acetamidophenyl)-2-imidazolidinone (see Example 1), 10 g of sodium hydroxide and 100 ml of water is heated under reflux for four hours. The product that crystallizes on cooling is collected and recrystallized from ethanol to yield 1-(4-aminophenyl)-2-imidazolidinone, m.p. 170°-2°.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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